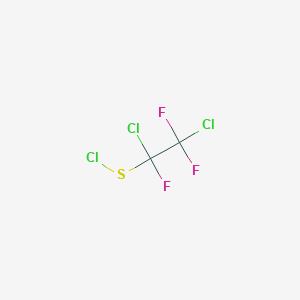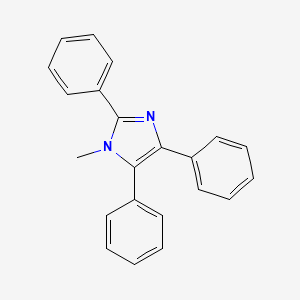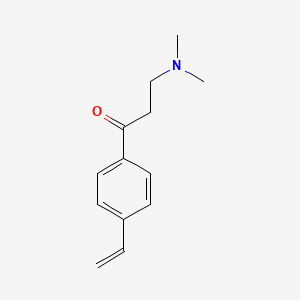
Heptylidenecyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptylidenecyclopropane is an organic compound with the molecular formula C₁₀H₁₈ It is a cyclopropane derivative characterized by a heptylidene group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptylidenecyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with heptanal in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 80°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Heptylidenecyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: this compound can participate in substitution reactions with halogens or other electrophiles, forming halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Halogens (e.g., chlorine, bromine), electrophilic reagents, ambient conditions
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated cyclopropane derivatives
Wissenschaftliche Forschungsanwendungen
Heptylidenecyclopropane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. .
Industry: this compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of heptylidenecyclopropane and its derivatives involves their interaction with specific molecular targets. The cyclopropane ring imposes conformational rigidity on the molecules, enhancing their binding affinity to target proteins or enzymes. This rigidity also increases the metabolic stability of the compounds, making them more effective in their biological activity .
Vergleich Mit ähnlichen Verbindungen
Heptylidenecyclopropane can be compared with other cyclopropane derivatives, such as:
- Cyclopropylmethyl ketone
- Cyclopropylcarbinol
- Cyclopropylamine
Uniqueness: this compound stands out due to its heptylidene group, which imparts unique reactivity and stability compared to other cyclopropane derivatives. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Eigenschaften
CAS-Nummer |
22628-88-2 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
heptylidenecyclopropane |
InChI |
InChI=1S/C10H18/c1-2-3-4-5-6-7-10-8-9-10/h7H,2-6,8-9H2,1H3 |
InChI-Schlüssel |
WMJQZDKLDXVTMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


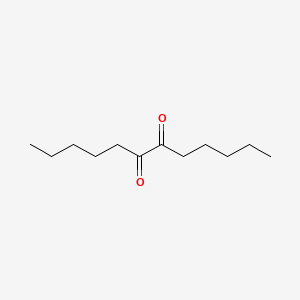
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)
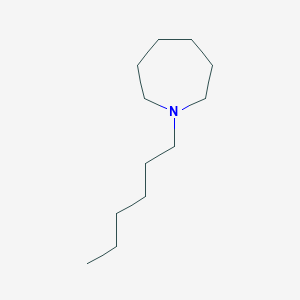

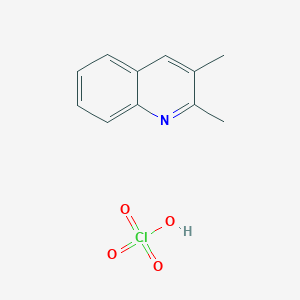

![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)
